Ferrocene-1,1'-dicarboxylic acid
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H12FeO4 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidenemethanediol;iron |
InChI |
InChI=1S/2C6H6O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H; |
InChI Key |
MPGFKQFJFGVVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(O)O)C=C1.C1=CC(=C(O)O)C=C1.[Fe] |
Origin of Product |
United States |
Historical Context and Significance of Metallocenes and Ferrocene Derivatives
The field of organometallic chemistry was revolutionized by the discovery of ferrocene (B1249389) (Fe(C₅H₅)₂) in 1951. wikipedia.orgbiomedpharmajournal.org Initially synthesized by Pauson and Kealy, and independently by Miller et al., its "sandwich" structure, featuring an iron atom between two parallel cyclopentadienyl (B1206354) rings, was a puzzle that challenged existing bonding theories. wikipedia.org The elucidation of this structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, sparked a surge of interest in this new class of compounds known as metallocenes. wikipedia.org
Ferrocene's remarkable stability, being unaffected by air, water, or strong bases, and its ability to undergo reversible oxidation to the ferrocenium (B1229745) cation, set it apart. wikipedia.org This stability, attributed to its 18-electron configuration, opened the door for extensive research into its chemical reactivity. wikipedia.org Consequently, a vast array of ferrocene derivatives has been synthesized, with functional groups attached to the cyclopentadienyl rings. biomedpharmajournal.orgnih.govresearchgate.net These derivatives, including Ferrocene-1,1'-dicarboxylic acid, have found applications far beyond the initial scope of the parent compound, branching into materials science, catalysis, and supramolecular chemistry. researchgate.netresearchgate.net
Structural Peculiarities of Ferrocene 1,1 Dicarboxylic Acid
Ferrocene-1,1'-dicarboxylic acid is the simplest dicarboxylic acid derivative of ferrocene (B1249389), where each cyclopentadienyl (B1206354) (Cp) ring is substituted with one carboxylic acid group. wikipedia.org This substitution pattern is denoted by the "1,1'-" prefix. The core of the molecule retains the quintessential sandwich structure of ferrocene, with the iron atom centrally located between the two functionalized rings. alfa-chemical.com
A key structural feature is the rotational flexibility of the Cp rings around the central iron axis. researchgate.net This allows the carboxylic acid groups to adopt various conformations relative to each other, from eclipsed (synperiplanar) to staggered (antiperiplanar). This conformational flexibility is crucial in its role as a building block, particularly in supramolecular chemistry, as it can adapt to the geometric requirements of different molecular assemblies. researchgate.netrsc.org The presence of two carboxylic acid groups provides two points for hydrogen bonding or for conversion into other functional groups, making it a bifunctional linker. wikipedia.orgnih.gov The vertical distance of approximately 3.3 Å between the two cyclopentadienyl rings is another defining characteristic that influences its assembly into larger structures. rsc.org
| Property | Value |
| Chemical Formula | C₁₂H₁₀FeO₄ |
| Molar Mass | 274.05 g/mol |
| Appearance | Yellow solid |
| Density | 1.769 g/cm³ |
| IUPAC Name | 1,1'-Ferrocenedicarboxylic acid |
| Synonyms | Ferrocene, 1,1'-dicarboxy- |
Data sourced from references wikipedia.orgnist.govnist.gov.
Overview of Research Trajectories for Dicarboxylic Ferrocene Derivatives
Research involving Ferrocene-1,1'-dicarboxylic acid and its derivatives has followed several key trajectories, leveraging its unique structural and electronic properties.
Supramolecular Chemistry: A primary research avenue is its use as a versatile building block for constructing supramolecular architectures. nih.govresearchgate.net The two carboxylic acid groups can form strong hydrogen bonds with organic diamines, leading to the self-assembly of one-, two-, or three-dimensional structures. nih.govresearchgate.net The nature of the resulting structure depends on the stoichiometry and the specific diamine used. nih.gov
Precursor for Other Derivatives: this compound is a key starting material for a wide range of other 1,1'-disubstituted ferrocenes. wikipedia.orgacs.org The carboxylic acid groups can be readily converted into acid chlorides, amides, isocyanates, and amines, opening up a rich field of derivative chemistry. wikipedia.orgresearchgate.net These derivatives are instrumental in creating ligands for catalysis and new polymers. acs.org
Polymer and Materials Science: The compound is used in the synthesis of organometallic polymers. ontosight.aisigmaaldrich.com Incorporating the ferrocene (B1249389) unit into polymer backbones can impart redox-active properties, leading to materials for sensors, redox switches, and electroactive coatings. wikipedia.orgnih.gov
| Derivative Synthesized from this compound | Chemical Formula of Derivative |
| 1,1'-Ferrocenedicarbonyl chloride | Fe(C₅H₄COCl)₂ |
| 1,1'-Bis(isocyanato)ferrocene | Fe(C₅H₄NCO)₂ |
| 1,1'-Ferrocenedicarboxamide | Fe(C₅H₄CONH₂)₂ |
| 1,1'-Diaminoferrocene | Fe(C₅H₄NH₂)₂ |
Data sourced from references wikipedia.orgresearchgate.netacs.org.
Scope and Academic Relevance of Ferrocene 1,1 Dicarboxylic Acid in Contemporary Research
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several reliable methods, primarily involving the oxidation of appropriately substituted ferrocenes or the carbonation of lithiated ferrocene intermediates. The choice of method often depends on the desired scale, available starting materials, and required purity.
Oxidation of Substituted Ferrocenes
A common and effective route to this compound involves the oxidation of 1,1'-disubstituted ferrocenes where the substituents are amenable to oxidation to carboxylic acid groups. A prime example is the oxidation of 1,1'-diacetylferrocene. alfa-chemical.com This method typically employs an oxidizing agent of moderate strength to avoid oxidation of the central iron atom. alfa-chemical.com
One established procedure utilizes sodium hypochlorite (B82951) (NaClO) solution as the oxidant. alfa-chemical.com The reaction is typically carried out in the dark by dissolving 1,1'-diacetylferrocene in a 10% mass fraction NaClO solution. alfa-chemical.com The process involves an initial reaction at 50 °C, followed by heating to 95 °C. alfa-chemical.com Optimization of this reaction has shown that a molar ratio of 1:2.3 for 1,1'-diacetylferrocene to sodium hypochlorite at 50 °C provides optimal results. alfa-chemical.com The classical haloform reaction, using sodium hypobromite (B1234621) (NaOBr) at temperatures below 5 °C, also serves as a viable, albeit older, method starting from 1,1'-diacetylferrocene. acs.org
The general reaction scheme for the oxidation of 1,1'-diacetylferrocene is as follows: Fe(C₅H₄COCH₃)₂ + 6 NaOCl → Fe(C₅H₄COONa)₂ + 2 CHCl₃ + 4 NaOH Fe(C₅H₄COONa)₂ + 2 HCl → Fe(C₅H₄COOH)₂ + 2 NaCl
Following the oxidation, the resulting crude dicarboxylic acid is purified. This typically involves acidification of the reaction mixture with an acid like concentrated hydrochloric acid to a pH of 1-2, which precipitates the yellow this compound. alfa-chemical.com Further purification can be achieved by techniques such as rotary evaporation and recrystallization from solvents like absolute ethanol (B145695). alfa-chemical.com
Carbonation of Lithiated Ferrocene Intermediates
An alternative and widely used synthetic strategy is the dicarboxylation of ferrocene through a lithiation-carbonation sequence. This method involves the formation of 1,1'-dilithioferrocene, which is then quenched with carbon dioxide (dry ice) to yield the dicarboxylic acid.
The initial step is the dilithiation of ferrocene. This is typically achieved by treating ferrocene with a strong organolithium reagent, such as butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). wikipedia.org The reaction generally leads to the disubstituted product, regardless of the stoichiometry. wikipedia.org
The reaction proceeds as follows: Fe(C₅H₅)₂ + 2 BuLi → Fe(C₅H₄Li)₂ + 2 BuH Fe(C₅H₄Li)₂ + 2 CO₂ → Fe(C₅H₄COOLi)₂ Fe(C₅H₄COOLi)₂ + 2 H⁺ → Fe(C₅H₄COOH)₂ + 2 Li⁺
This method is particularly useful for accessing a variety of 1,1'-disubstituted ferrocenes by reacting the versatile 1,1'-dilithioferrocene intermediate with different electrophiles. wikipedia.org
Large-Scale Preparation Methods and Optimization
For producing significant quantities of this compound, efficient and scalable methods are crucial. One of the most effective large-scale syntheses involves the preparation and subsequent hydrolysis of its corresponding diesters, such as dimethyl or diethyl 1,1'-ferrocenedicarboxylate. wikipedia.orgacs.org
This approach begins with the synthesis of sodium salts of cyclopentadienecarboxylic esters, Na(C₅H₄COOR) where R is typically a methyl or ethyl group. acs.orgresearchgate.net These salts are then reacted with ferrous chloride (FeCl₂) to form the diethyl or dimethyl 1,1'-ferrocenedicarboxylate. acs.org For instance, the reaction of sodium (ethoxycarbonyl)cyclopentadienide with FeCl₂ in acetonitrile (B52724), heated to 80 °C, yields diethyl 1,1'-ferrocenedicarboxylate. acs.org
The final step is the saponification (hydrolysis) of the diester. wikipedia.orgacs.org This is achieved by treating the diester with a strong base, such as sodium hydroxide, in a solvent mixture like ethanol and water, followed by heating. acs.org The resulting disodium (B8443419) salt is then acidified to precipitate the pure this compound. acs.org This multi-step process has been optimized for large-scale production, providing a reliable route to this key ferrocene derivative. acs.orgacs.org
Functionalization and Derivatization of this compound
The presence of two carboxylic acid groups on the cyclopentadienyl (B1206354) rings allows for a rich derivatization chemistry, making this compound a versatile precursor for a wide range of functional molecules. wikipedia.org
Esterification and Amidation Reactions
The carboxylic acid functionalities of this compound readily undergo esterification and amidation reactions, leading to a diverse family of derivatives.
Esterification: The dicarboxylic acid can be converted to its corresponding diesters, such as diethyl 1,1'-ferrocenedicarboxylate, through standard esterification procedures. wikipedia.org These esters are often intermediates in the synthesis and purification of the dicarboxylic acid itself. acs.org
Amidation: Amidation reactions provide access to ferrocene-based polyamides and other amide-containing structures. tandfonline.com The reaction of this compound with amines can be facilitated by first converting the acid to a more reactive species, such as the diacyl chloride. researchgate.net For example, 1,1'-ferrocene dicarbonyl chloride can be condensed with ferrocene-based diamines to produce novel polyamides. tandfonline.com Direct amidation of the carboxylic acid is also possible using coupling agents. Different ferrocenecarboxamides have been synthesized from aminoferrocene and various acid coupling partners. rsc.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Ferrocene-1,1'-dicarbonyl chloride | 1,1'-Ferrocene bis(p-aminophenylate) | Ferrocene-based polyamide | Amidation | tandfonline.com |
| This compound | Thionyl chloride | Ferrocene-1,1'-dicarbonyl chloride | Acyl Halide Formation | researchgate.net |
| Ferrocene-1,1'-dicarbonyl chloride | Sodium azide (B81097) | 1,1'-Bis(azidocarbonyl)ferrocene | Acyl Azide Formation | acs.org |
Conversion to Acyl Halides and Azides
To enhance the reactivity of the carboxyl groups for subsequent nucleophilic substitution reactions, this compound is frequently converted into its corresponding diacyl halides and diazides.
Acyl Halides: The most common acyl halide derivative is 1,1'-ferrocene dicarbonyl chloride. wikipedia.org It is typically synthesized by treating the dicarboxylic acid with reagents such as thionyl chloride or oxalyl chloride. tandfonline.comresearchgate.net The use of oxalyl chloride in a solvent like chloroform (B151607) has been shown to be an efficient method, significantly reducing reaction times compared to other solvents. acs.org This diacyl chloride is a highly valuable intermediate for synthesizing a variety of derivatives, including amides and esters. tandfonline.comnih.gov
Curtius Rearrangement for Aminoferrocene Derivatives
The Curtius rearrangement provides a versatile and efficient pathway for the conversion of carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives via an isocyanate intermediate. nih.govwikipedia.org This reaction has been successfully applied to this compound to synthesize valuable aminoferrocene derivatives, particularly N-protected 1′-aminoferrocene-1-carboxylic acid. rsc.org
The process begins with the selective conversion of one of the carboxylic acid groups into an acyl azide. This is typically achieved by reacting this compound with diphenylphosphoryl azide (DPPA), which yields 1′-azidocarbonylferrocene-1-carboxylic acid. rsc.orgresearchgate.net This intermediate is a crucial precursor for the subsequent rearrangement.
The thermal decomposition of the acyl azide prompts the Curtius rearrangement, where it loses a molecule of nitrogen gas to form an isocyanate. wikipedia.org This rearrangement is understood to be a concerted process, proceeding with complete retention of the migrating group's stereochemistry. wikipedia.org When the rearrangement is conducted in the presence of a nucleophilic alcohol, the isocyanate intermediate is trapped, forming a stable carbamate. This strategy allows for the introduction of various protecting groups onto the amino functionality. rsc.org
Researchers have reported the synthesis of several N-protected 1′-aminoferrocene-1-carboxylic acids by performing the Curtius rearrangement in the presence of different alcohols, such as tert-butanol, benzyl (B1604629) alcohol, 9-fluorenemethanol, and allyl alcohol. rsc.orgresearchgate.net This one-pot synthesis is considered the most direct route to these valuable amino acid derivatives from the readily available this compound. rsc.org
| Nucleophile (Alcohol) | Resulting N-Protected Derivative |
| tert-Butanol | 1'-(tert-Butoxycarbonylamino)ferrocene-1-carboxylic acid (Boc-Afc-OH) |
| Benzyl alcohol | 1'-(Benzyloxycarbonylamino)ferrocene-1-carboxylic acid (Z-Afc-OH) |
| 9-Fluorenemethanol | 1'-(9-Fluorenylmethoxycarbonylamino)ferrocene-1-carboxylic acid (Fmoc-Afc-OH) |
| Allyl alcohol | 1'-(Alloc-amino)ferrocene-1-carboxylic acid (Alloc-Afc-OH) |
| Table 1: Examples of N-protected 1′-aminoferrocene-1-carboxylic acid derivatives synthesized via the Curtius rearrangement. rsc.org |
Introduction of Chiral Auxiliaries and Ligand Precursors
Ferrocene derivatives possessing planar chirality are highly effective as ligands and catalysts in asymmetric synthesis. snnu.edu.cnacs.org this compound serves as a fundamental building block for accessing a variety of chiral auxiliaries and ligand precursors due to the versatile reactivity of its carboxylic acid groups. rsc.orgacs.org
The dicarboxylic acid can be readily converted into its corresponding diacid chloride, ferrocene-1,1'-dicarbonyl chloride, by treatment with reagents like oxalyl chloride. acs.orgnih.gov This diacid chloride is a highly reactive intermediate that can be coupled with a wide range of chiral amines or alcohols to introduce chirality into the molecule. These reactions lead to the formation of amides or esters, respectively, incorporating chiral auxiliaries which can direct subsequent stereoselective transformations.
The development of chiral ferrocenyl ligands is a significant area of research, and the 1,1'-disubstituted scaffold is a common motif. For instance, chiral diols based on the ferrocene backbone have been synthesized and shown to be effective organocatalysts. nih.gov While these specific syntheses may start from other ferrocene precursors, the underlying strategies often involve transformations that are equally applicable to derivatives of this compound. The ability to introduce two points of functionality makes the dicarboxylic acid a valuable precursor for bidentate ligands, which are crucial in coordination chemistry and catalysis. chinesechemsoc.org The synthesis of planar chiral ferrocenes through methods like transition-metal-catalyzed C-H bond functionalization highlights the importance of having versatile starting materials to create structurally diverse and enantiopure ligands. acs.org
| Precursor from this compound | Reagent/Reaction Type | Resulting Chiral Derivative Class |
| Ferrocene-1,1'-dicarbonyl chloride | Chiral Alcohols | Chiral Diesters |
| Ferrocene-1,1'-dicarbonyl chloride | Chiral Amines | Chiral Diamides |
| This compound | Chiral Amino Alcohols | Chiral Ester-Amides |
| Table 2: General strategies for synthesizing chiral derivatives from this compound. |
Heteroannular Substitution Patterns
The term "heteroannular" signifies that the substituents are located on the two different cyclopentadienyl (Cp) rings of the ferrocene molecule. This compound is the archetypal example of a 1,1'-disubstituted ferrocene, and it serves as a crucial gateway to a vast number of other heteroannularly substituted derivatives. wikipedia.org The synthesis of the dicarboxylic acid itself is typically achieved through the 1,1'-dilithiation of ferrocene, followed by quenching with carbon dioxide. rsc.org
The true synthetic utility of this compound lies in its role as a precursor. The two carboxylic acid groups can be transformed into a variety of other functionalities, allowing for the systematic construction of complex 1,1'-disubstituted ferrocene systems. These transformations grant access to key intermediates that are otherwise difficult to prepare. acs.org
For example, as mentioned previously, the conversion to ferrocene-1,1'-dicarbonyl chloride is a common and vital first step. acs.org This diacid chloride can then be reacted with sodium azide to form the corresponding diacyl azide, which upon Curtius rearrangement yields 1,1'-diisocyanatoferrocene. This diisocyanate is a precursor for ferrocene-based polymers and ureas. Furthermore, reduction of the dicarboxylic acid or its ester derivatives with reducing agents like lithium aluminium hydride yields 1,1'-bis(hydroxymethyl)ferrocene. acs.org
| Original Functional Group | Reagent(s) | Resulting Functional Group | Product Name |
| -COOH | Oxalyl Chloride or SOCl₂ | -COCl | Ferrocene-1,1'-dicarbonyl chloride |
| -COCl | NaN₃ then heat (Δ) | -NCO | 1,1'-Diisocyanatoferrocene |
| -COCl | NH₃ or NH₄OH | -CONH₂ | Ferrocene-1,1'-dicarboxamide |
| -CONH₂ | Dehydration | -CN | 1,1'-Dicyanoferrocene |
| -COOH | LiAlH₄ (via ester) | -CH₂OH | 1,1'-Bis(hydroxymethyl)ferrocene |
| -COCl | NaN₃, then H₂O/H⁺ | -NH₂ | 1,1'-Diaminoferrocene |
| Table 3: Transformation of carboxylic acid groups to other heteroannular substitution patterns. wikipedia.orgacs.org |
This ability to systematically modify the functional groups at the 1,1'-positions makes this compound an indispensable building block in organometallic and supramolecular chemistry. nih.gov
Ligand Design Principles and Coordination Modes of this compound
The design of coordination complexes and extended networks using this compound (H₂fdc) is underpinned by its versatile coordination behavior. The deprotonated form, ferrocene-1,1'-dicarboxylate (fdc²⁻), can adopt various conformations and coordination modes, which are crucial in dictating the final architecture of the resulting metallosupramolecular assembly. nih.gov The rotational freedom of the cyclopentadienyl rings allows the carboxylate groups to be positioned in either a syn or anti conformation, leading to different structural outcomes.
Bidentate Chelation and Bridging Capabilities
Ferrocene-1,1'-dicarboxylate is well-documented to act as a bidentate ligand, where both carboxylate groups coordinate to one or more metal centers. This can occur in a chelating fashion, where both groups bind to the same metal center, or more commonly, in a bridging mode, linking multiple metal centers to form higher-dimensional structures. psu.edu
In its bridging capacity, the fdc²⁻ ligand can connect metal ions to form dimers, one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. researchgate.netresearchgate.netpurdue.edu The specific coordination mode of the carboxylate groups (e.g., monodentate, bidentate chelating, or bidentate bridging) further contributes to the structural diversity of the resulting materials. For instance, in a series of cobalt, nickel, and copper complexes, the fdc²⁻ ligand acts as a bridge between metal centers, leading to the formation of bimetallic and tetrametallic discrete complexes as well as coordination polymers. researchgate.net
Anisobidentate Coordination Modes
The term "anisobidentate" describes a bidentate ligand that coordinates to a metal center with two unequal bond lengths. In the context of ferrocene-1,1'-dicarboxylate, this would imply an asymmetric coordination of the two carboxylate groups to a metal ion. While the term is not extensively used in the literature for this specific ligand, the underlying principle of asymmetric coordination can be observed in the crystal structures of some of its complexes. This can arise from various factors, including steric hindrance, the electronic properties of the metal center, and the presence of other coordinating ligands in the metal's coordination sphere. For example, in dithiocarbamate (B8719985) complexes, anisobidentate coordination is a recognized mode of binding. researchgate.netresearchgate.net
Formation of Discrete Metal Complexes
The ability of this compound to act as a versatile ligand has been exploited in the synthesis of a variety of discrete metal complexes, including notable examples of iron clusters and complexes with other transition metals like manganese.
Iron Clusters and Mixed-Valence Systems
A significant area of research has been the use of H₂fdc in the synthesis of polynuclear iron clusters. A prominent example is the Fe₇ cluster, [Fe₇O₃(OMe)(fdc)₆(MeOH)₃]³⁺, which was synthesized from the reaction of H₂fdc with an iron(II) salt. nih.govresearchgate.netnih.gov This complex features a central [Fe₄(μ₃-O)₃(μ₃-OMe)]⁵⁺ cubane (B1203433) unit. nih.govresearchgate.netnih.gov A particularly interesting aspect of this cluster is the presence of a mixed-valence state, where one of the six fdc²⁻ ligands is oxidized to the fdc⁻ ferricenium state. nih.govresearchgate.netnih.gov This is evidenced by the blue color of the complex and supported by electrochemical and Mössbauer spectroscopy studies. nih.govnih.gov The presence of multiple redox-active centers (both the iron core and the ferrocene ligand) makes these systems promising for applications in molecular electronics and catalysis. nih.gov
| Complex | Core Structure | Key Features |
| [Fe₇O₃(OMe)(fdc)₆(MeOH)₃]³⁺ | [Fe₇(μ₃-O)₃(μ₃-OMe)]¹⁴⁺ | Contains a mixed-valence fdc⁻ ligand; exhibits an S=2 ground state. nih.govresearchgate.netnih.gov |
Manganese and Other Transition Metal Complexes
The utility of this compound extends to the formation of complexes with other transition metals, notably manganese. The reaction of H₂fdc with manganese salts has led to the isolation of Mn₈ clusters. nih.gov These clusters, with the general formula [Mn₈O₄(fdc)₆(L)ₓ] (where L is a solvent molecule), exhibit single-molecule magnet behavior. nih.gov The magnetic properties of these clusters are highly sensitive to small structural variations induced by different solvent ligands and crystal packing. nih.gov
Furthermore, H₂fdc has been used to synthesize discrete bimetallic and tetrametallic complexes with Co(II), Ni(II), and Cu(II). researchgate.netrsc.org In these complexes, the fdc²⁻ ligand typically bridges two metal centers, with ancillary ligands such as N,N,N',N'-tetramethylethylenediamine (tmeda) or 1,1,4,7,7-pentamethyldiethylenetriamine (B147387) (pmdta) completing the coordination sphere of the metals. researchgate.netrsc.org Electrochemical studies of these complexes reveal electronic communication between the redox-active metal centers. researchgate.netrsc.org
| Complex Type | Metal Ions | Structural Motif | Magnetic/Electronic Properties |
| Mn₈ Cluster | Mn(II), Mn(III) | [Mn₈O₄] core with fdc²⁻ bridges | Single-molecule magnet behavior. nih.gov |
| Co(II) Tetrametallic | Co(II) | Two fdc²⁻ ligands bridging two Co(II) centers | Antiferromagnetic coupling between Co(II) ions. researchgate.netrsc.org |
| Ni(II) Tetrametallic | Ni(II) | Two fdc²⁻ ligands bridging two Ni(II) centers | Ferromagnetic coupling between Ni(II) ions. researchgate.netrsc.org |
| Cu(II) Bimetallic | Cu(II) | One fdc²⁻ ligand bridging two Cu(II) centers | Redox activity from both Cu(II) and ferrocene. researchgate.netrsc.org |
Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of ferrocene-1,1'-dicarboxylate to act as a bridging ligand makes it an excellent candidate for the construction of extended one-, two-, and three-dimensional structures such as coordination polymers and MOFs. acs.orgsigmaaldrich.com These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.
The conformational flexibility of the ferrocene unit, allowing for both cisoid and transoid arrangements of the carboxylate groups, plays a crucial role in determining the dimensionality of the resulting network. nih.gov For instance, cisoid conformations tend to lead to the formation of discrete molecular complexes, while transoid conformations are more conducive to the formation of infinite networks. nih.gov
A notable example is a cobalt-based MOF, {[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n, which exhibits an inclined polycatenated 3D structure. sigmaaldrich.com This material has shown promise as a supercapacitor electrode material and for the adsorption of dyes. sigmaaldrich.com Another example is an aluminum-based MOF, Al-MIL-53-FcDC, which is permanently porous and exhibits redox activity from the ferrocene linker. This material shows a reversible oxidation and reduction signal, highlighting the potential for creating redox-active MOFs with tunable properties.
The incorporation of the redox-active ferrocene moiety into the backbones of coordination polymers and MOFs provides a pathway to functional materials with interesting electronic and magnetic properties. acs.org
| Material | Metal Ion | Dimensionality | Key Properties |
| {[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n | Co(II) | 3D | Supercapacitor performance, dye adsorption. sigmaaldrich.com |
| Al-MIL-53-FcDC | Al(III) | 3D | Permanent porosity, redox activity. |
| [NaZn₃(fdc)₂(OH)₃(H₂O)] | Na(I), Zn(II) | 2D | Novel sandwich sheet structure. acs.org |
| [(tmeda)Cu(fdc)]n | Cu(II) | 1D | Coordination polymer chain. researchgate.netrsc.org |
Table of Compound Names
| Abbreviation | Full Name |
| H₂fdc | This compound |
| fdc²⁻ | Ferrocene-1,1'-dicarboxylate |
| tmeda | N,N,N',N'-tetramethylethylenediamine |
| pmdta | 1,1,4,7,7-pentamethyldiethylenetriamine |
| bpy | 4,4'-bipyridyl |
| MOF | Metal-Organic Framework |
One-Dimensional Coordination Polymers
One-dimensional (1D) coordination polymers are a common structural motif observed in the coordination chemistry of this compound, particularly in its adducts with organic diamines. acs.org In these structures, the ferrocene dicarboxylate units act as linear linkers, bridging metal centers or organic co-ligands to form extended chains.
The formation of these 1D chains is often driven by strong, directional hydrogen bonds. For instance, in the salt-like 1:1 adduct formed between this compound and methylamine, a one-dimensional supramolecular structure is generated. acs.org Similarly, 1:1 adducts with 1,4-diazabicyclo[2.2.2]octane (DABCO) and the hydrated 2:1 adduct with morpholine (B109124) also exhibit 1D structures where the primary connectivity is established through robust hydrogen bonds. acs.org In some cases, these primary one-dimensional chains can be further organized into higher-dimensional structures through weaker interactions. For example, in the adducts with DABCO and 4,4'-bipyridyl, the 1D chains formed by strong hydrogen bonds are expanded into two dimensions by weaker C-H···O hydrogen bonds. acs.org
The nature of the amine co-ligand plays a crucial role in determining the final structure. With primary amines, the this compound is often fully deprotonated to form the dianion, [Fe(C₅H₄COO)₂]²⁻. nih.gov In contrast, with secondary amines, the formation of the monoanion, [Fe(C₅H₄COO)(C₅H₄COOH)]⁻, is more common. nih.gov The degree of proton transfer from the carboxylic acid groups to the amine nitrogen atoms is also variable. For instance, in the adduct with methylamine, one proton is transferred from each carboxylic acid group to the amine. acs.org However, in the case of the bis-tertiary amine DABCO, only partial proton transfer is observed, while with 4,4'-bipyridyl, no proton transfer occurs. acs.orgnih.gov
Table 1: Examples of One-Dimensional Coordination Polymers of this compound
| Co-former | Stoichiometry (Acid:Amine) | Dimensionality of Primary Network | Proton Transfer | Reference |
|---|---|---|---|---|
| Methylamine | 1:1 | 1D | Full (one H per acid) | acs.org |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1:1 | 1D | Partial | acs.orgnih.gov |
| Morpholine (hydrated) | 2:1 | 1D | Full (two H per acid) | acs.org |
| 4,4'-bipyridyl | 1:1 | 1D | None | acs.orgnih.gov |
Two-Dimensional Coordination Networks
The dimensionality of the coordination networks of this compound can be extended from one to two dimensions through the careful selection of co-ligands and reaction conditions. acs.org In these two-dimensional (2D) architectures, the ferrocene dicarboxylate units bridge multiple metal centers or organic linkers to form extended sheets or layers.
The formation of 2D networks is often facilitated by a combination of strong and weak intermolecular interactions. While strong hydrogen bonds may define the primary connectivity within a chain, weaker interactions, such as C-H···O hydrogen bonds, can link these chains into a 2D array. acs.org For example, in the adducts of this compound with 1,4-diazabicyclo[2.2.2]octane and 4,4'-bipyridyl, the initial one-dimensional chains are expanded into two-dimensional structures through these soft C-H···O interactions. acs.org
In other instances, the hard hydrogen bonds themselves are responsible for generating the 2D structure. This is observed in the 2:1 adduct with octylamine, where the ferrocene unit is located at a center of inversion, and in the 1:1 adducts with piperidine (B6355638) and di(cyclohexyl)amine (the latter being a tetrahydrofuran (B95107) solvate). acs.orgnih.gov
Table 2: Examples of Two-Dimensional Coordination Networks of this compound
| Co-former | Stoichiometry (Acid:Amine) | Key Interactions Leading to 2D Structure | Reference |
|---|---|---|---|
| Octylamine | 2:1 | Hard hydrogen bonds | acs.orgnih.gov |
| Piperidine | 1:1 | Hard hydrogen bonds | acs.orgnih.gov |
| Di(cyclohexyl)amine (THF solvate) | 1:1 | Hard hydrogen bonds | acs.orgnih.gov |
| 1,4-diazabicyclo[2.2.2]octane | 1:1 | Expansion of 1D chains via soft C-H···O hydrogen bonds | acs.org |
| 4,4'-bipyridyl | 1:1 | Expansion of 1D chains via soft C-H···O hydrogen bonds | acs.org |
Three-Dimensional Frameworks
By employing suitable co-ligands and synthetic strategies, this compound can be utilized to construct three-dimensional (3D) coordination frameworks. These frameworks are of significant interest due to their potential applications in areas such as gas storage and catalysis.
The extension into three dimensions is typically achieved through strong, directional interactions that propagate in multiple directions. In the context of adducts with amines, hard hydrogen bonds play a pivotal role in the formation of these 3D architectures. For instance, the 2:3 adduct formed between this compound and tris-(2-aminoethyl)amine, as well as the 2:1 adduct with 2-(4'-hydroxyphenyl)ethylamine (tyramine), exhibit three-dimensional structures generated by these robust hydrogen bonds. acs.orgnih.gov In these structures, the ferrocene dicarboxylate units and the amine co-ligands are interconnected in a manner that extends the network in all three spatial dimensions.
Supramolecular Interactions in Solution and Solid State
Hydrogen Bonding Networks
Hydrogen bonding is a dominant force in the supramolecular chemistry of this compound, leading to the formation of diverse and predictable structural motifs. acs.org The two carboxylic acid groups provide both hydrogen bond donors (-OH) and acceptors (C=O), enabling the formation of extensive hydrogen-bonded networks.
In the solid state, these hydrogen bonds can be categorized as "hard" or "soft". Hard hydrogen bonds, such as O-H···N and O-H···O, are stronger and more directional, often dictating the primary dimensionality of the supramolecular assembly. acs.orgnih.gov For example, in adducts with various organic diamines, these hard hydrogen bonds are responsible for the formation of one-, two-, and three-dimensional structures. acs.org The degree of proton transfer in these interactions can vary, leading to either neutral co-crystals or salt-like structures. acs.orgnih.gov
Soft hydrogen bonds, such as C-H···O interactions, are weaker and less directional but play a significant role in reinforcing and expanding the dimensionality of the primary hydrogen-bonded networks. acs.org For instance, they can link one-dimensional chains into two-dimensional sheets. acs.org
π-Stacking and Van der Waals Interactions
In the crystal packing of some ferrocene derivatives, weak intermolecular contacts that can be classified as van der Waals interactions are observed. For example, in the crystal structure of diethyl 1,1'-ferrocenedicarboxylate, C-H···O contacts with distances just below the sum of the van der Waals radii of hydrogen and oxygen are present. acs.org Weak hydrogen bonds of the C-H···O type are also found in the crystal structure of fc(NCO)₂, where they contribute to the formation of molecular chains. acs.org In the crystal packing of certain ferrocene imide derivatives, C-H···π interactions and other van der Waals forces are responsible for holding the crystal lattice together in specific directions.
Conformational Preferences and Rotational Isomerism
The ferrocene unit in 1,1'-disubstituted derivatives like this compound exhibits rotational isomerism, with the two cyclopentadienyl rings being able to rotate relative to each other. The two primary conformations are the eclipsed and staggered forms. The preferred conformation is influenced by a combination of steric and electronic factors, including intramolecular interactions between the substituents and intermolecular forces in the crystal lattice.
In many 1,1'-disubstituted ferrocene derivatives, the synclinal conformation is preferred. nih.gov The torsional angles between the cyclopentadienyl rings and between the carboxylate groups can vary depending on the coordination environment. nih.gov For instance, in the triclinic modification of this compound, the cyclopentadienyl rings are nearly eclipsed. In contrast, in many of its coordination polymers, very small torsion angles are observed, indicating a preference for a synclinal conformation. nih.gov The presence of intramolecular hydrogen bonding can also favor a specific conformation by bringing the two substituent-bearing rings closer together.
Fundamental Electrochemical Behavior and Redox Couples
This compound (FDC) exhibits well-defined electrochemical behavior, characterized by the oxidation and reduction of the iron center within the ferrocene moiety. This process corresponds to the Fc/Fc⁺ redox couple, which involves a single-electron transfer. edaq.commdpi.com
In aqueous solutions, cyclic voltammetry of FDC at a glassy carbon electrode (GCE) reveals a quasi-reversible redox process. electrochemsci.org A typical cyclic voltammogram shows a distinct anodic peak (Epa) and a corresponding cathodic peak (Epc). For instance, in one study, these peaks were observed at approximately 0.480 V and 0.390 V (vs. Ag|AgCl|KClsat), respectively, at a scan rate of 10 mV s⁻¹. electrochemsci.org The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, was about 0.435 V. electrochemsci.org The separation between the peak potentials (ΔEp = Epa – Epc) of 90 mV in this case further supports the quasi-reversible nature of the electron transfer, deviating from the ideal 59 mV for a perfect Nernstian one-electron reversible system. electrochemsci.orgresearchgate.net
The fundamental redox reaction for this compound can be represented as: Fe(C₅H₄COOH)₂ ⇌ [Fe(C₅H₄COOH)₂]⁺ + e⁻
This reversible one-electron oxidation is a hallmark of many ferrocene derivatives, centered at the iron atom. ulisboa.ptresearchgate.net The lower solubility of ferrocene compounds in aqueous media often leads to their use in carbon paste electrodes or in organic solvents for electrochemical studies. imist.ma
Influence of Substitution on Redox Potentials
The introduction of substituents onto the cyclopentadienyl rings of the ferrocene core significantly modulates its redox potential. The electronic properties of these substituents are key; electron-withdrawing groups make the ferrocene core more electron-poor, thus making it more difficult to oxidize. This results in a positive shift (an increase) in the redox potential. Conversely, electron-donating groups increase the electron density at the iron center, facilitating oxidation and causing a negative shift (a decrease) in the redox potential. unh.eduresearchgate.netacs.org
The carboxylic acid (-COOH) group is a well-known electron-withdrawing group. Consequently, ferrocene derivatives bearing this functional group exhibit higher redox potentials compared to unsubstituted ferrocene. unh.edu For example, ferrocenecarboxylic acid has a half-wave potential (E₁/₂) of 602 mV (vs. Ag/AgCl), which is significantly higher than that of ferrocene (366 mV) under similar conditions (1 mM in acetonitrile with 0.1 M sodium perchlorate). unh.edu
This compound, having two electron-withdrawing carboxylic acid groups, is expected to have an even greater redox potential than its monosubstituted counterpart. unh.edu This additive effect of substituents is a general trend observed in ferrocene chemistry. For instance, bis-bromoferrocene shows a more positive redox potential than mono-bromoferrocene. mdpi.com The presence of two -COOH groups makes the iron center considerably more electron-deficient, thus requiring a higher potential to achieve oxidation. This tunability of the redox potential through substitution is crucial for designing ferrocene-based molecules for specific applications, such as redox mediators in dye-sensitized solar cells where a more positive potential can be advantageous. mdpi.com
| Compound | Anodic Peak (Epa) (mV) | Peak Separation (ΔEp) (mV) | Half-wave Potential (E₁/₂) (mV) | Source |
| Ferrocene | 401 | 71 | 366 | unh.edu |
| Ferrocenecarboxylic Acid | 637 | 70 | 602 | unh.edu |
| Methyl Ferrocenoate | 648 | 70 | 613 | unh.edu |
Potentials measured vs. Ag/AgCl reference electrode, 1 mM in acetonitrile containing 0.1 M sodium perchlorate. unh.edu
Mechanisms of Electron Transfer Processes
The electrochemical process for this compound, like most simple ferrocene derivatives, is governed by a diffusion-controlled, one-electron transfer mechanism centered on the iron core. mdpi.comelectrochemsci.org The term "diffusion-controlled" implies that the rate at which the electroactive species (FDC) reaches the electrode surface from the bulk solution is the limiting factor for the current measured.
The electron transfer itself is a heterogenous process occurring at the electrode-solution interface. While often described as a simple outer-sphere electron transfer, where the electron tunnels between the electrode and the ferrocene molecule without significant structural change, the degree of reversibility indicates some complexities. utep.edu The observation of a quasi-reversible system for FDC, as indicated by a peak separation (ΔEp) greater than the ideal 59 mV, suggests that the kinetics of the electron transfer are not infinitely fast or that other processes might be involved. mdpi.comelectrochemsci.org This could be attributed to factors like slow electron transfer kinetics or interactions of the molecule with the electrode surface. mdpi.com
Electrochemical Response in Modified Electrode Systems
This compound is a valuable molecule for the modification of electrode surfaces, creating chemically modified electrodes (CMEs) with tailored properties for sensing and catalysis. The carboxylic acid groups can facilitate the immobilization of the molecule onto various electrode materials.
One application is in the development of electrochemical sensors. For example, FDC has been used as a homogeneous redox mediator at a glassy carbon electrode (GCE) for the electrocatalytic oxidation of hydrazine (B178648). electrochemsci.org In the presence of FDC, the overpotential required for hydrazine oxidation was significantly reduced (by about 250 mV), and the catalytic oxidation peak current was enhanced, particularly at an optimized pH of 10.0. electrochemsci.org This demonstrates FDC's ability to shuttle electrons between the electrode and the analyte, facilitating a reaction that would otherwise be kinetically slow.
In another example, a carbon ceramic electrode (CCE) was modified with ferrocenecarboxylic acid (a closely related derivative) to create a sensor for dopamine (B1211576). nih.govmdpi.com The modified electrode (CCE/Fc) exhibited a redox pair associated with the ferrocene/ferrocenium (B1229745) couple and showed a significant increase in current response in the presence of dopamine, indicating an efficient electron transfer process. mdpi.com This electrocatalytic behavior enhances the sensitivity of the determination. Such modified electrodes can also offer selectivity, for instance, by allowing dopamine to be detected without interference from ascorbic acid, which oxidizes at a different potential. nih.gov
Furthermore, metal-organic frameworks (MOFs) incorporating 1,1'-ferrocene dicarboxylic acid as a ligand have been used to modify electrodes for supercapacitor applications. A cobalt-based MOF on a glassy carbon electrode showed a high specific capacitance and excellent cycling stability, highlighting the crucial role of the ferrocene dicarboxylate component in enhancing the electrochemical performance. rsc.org These examples underscore the utility of FDC in creating functional electrode systems with enhanced catalytic and charge-storage capabilities.
Applications in Advanced Materials Science
Integration into Polymeric Structures
The bifunctional nature of Ferrocene-1,1'-dicarboxylic acid makes it an ideal monomer for the synthesis of novel polymers. The inclusion of the ferrocene (B1249389) moiety into polymer backbones imparts unique redox-active, thermal, and electronic properties to the resulting materials.
This compound is a key reactant in the preparation of organometallic aromatic polyesters sigmaaldrich.com. The synthesis of these polymers is often achieved through polycondensation reactions mdpi.comoup.com. In this process, the dicarboxylic acid (or its more reactive diacid chloride derivative) is reacted with various diols. The resulting polyesters incorporate the rigid and electrochemically active ferrocene unit directly into the main chain of the polymer.
This integration of the ferrocene unit can influence the material's properties significantly. For instance, several main-chain ferrocene-based polymers containing aromatic units have been successfully synthesized via solution and interfacial polycondensation reactions researcher.life. These polymers are generally amorphous and exhibit notable thermal stability researcher.life. Research has also explored the synthesis of ferrocene-containing polyamides and polyureas, further expanding the library of ferrocene-based polymers acs.org. The general architecture for such main-chain polymers involves a 1,1'-substitution pattern around the ferrocene unit, connecting it to spacer molecules cmu.edu.
Table 1: Examples of Ferrocene-Based Polymers Synthesized via Polycondensation
| Polymer Name | Monomers | Synthesis Method | Key Property |
|---|---|---|---|
| Poly(o-Cresolphthalein 1,1'-ferrocene dicarboxylate) | 1,1'-Ferrocenedicarboxylic acid, o-Cresolphthalein | Solution Polycondensation | Amorphous, Thermally Stable researcher.life |
| Poly(cresol red 1,1'-ferrocene dicarboxylate) | 1,1'-Ferrocenedicarboxylic acid, Cresol Red | Solution Polycondensation | Amorphous, Thermally Stable researcher.life |
| Poly(2,4-quinolinediol 1,1'-ferrocene dicarboxylate) | 1,1'-Ferrocenedicarboxylic acid, 2,4-Quinolinediol | Interfacial Polycondensation | Amorphous, Thermally Stable researcher.life |
| Ferrocene-containing polyamides | 1,1'-Ferrocenedicarboxylic acid derivative, Diamine | Polycondensation | N/A |
The inherent redox properties of the ferrocene unit are particularly valuable for creating conductive polymers. Ferrocene can be strategically integrated into conductive polymer structures, such as polyaniline, to modulate their electronic properties. For example, copolymers have been synthesized by reacting aniline with 1,1'-bis[[(4-aminophenyl)amino]carbon]ferrocene, a derivative of this compound rsc.org.
The incorporation of the ferrocene derivative into the polyaniline main chain was found to tune the material's magnetoresistance and dielectric properties. Specifically, the magnetoresistance effect was intensified with an increased content of the ferrocene-containing monomer. Furthermore, the real permittivity of the copolymers could be changed from negative to positive values by including the ferrocene unit rsc.org. This demonstrates a powerful method for manipulating the electrical performance of conducting polymers for potential use in electronic devices rsc.org.
Nanomaterial Fabrication and Functionalization
This compound and its derivatives are instrumental in the development and modification of nanomaterials. The carboxylic acid groups provide anchor points for attachment to various nanostructures, while the ferrocene core imparts electrochemical functionality.
The functionalization of carbon electrodes and nanomaterials is a key area of research for applications in sensing and electroanalysis nsf.gov. Ferrocene derivatives, including those with carboxylic acid functionalities, can be covalently attached to carbon surfaces. One common method involves forming an amide linkage between the carboxylic acid group of the ferrocene molecule and amine groups previously installed on the carbon surface nsf.govresearchgate.net. This approach allows for the controlled attachment of redox-active ferrocene molecules to materials like glassy carbon electrodes nsf.gov. While specific examples detailing the direct incorporation of this compound into carbon nanomaterials like nanotubes or graphene are specialized, the underlying chemistry of attaching carboxylic acids to carbon surfaces is a well-established principle for functionalization. For instance, a composite of reduced graphene oxide (rGO) has been doped with silver nanoparticles in a process involving various chemical reagents .
The surface modification of nanoparticles is crucial for enhancing their stability, functionality, and interaction with their environment mdpi.com. The carboxylic acid groups of this compound allow it to act as a surface-modifying agent for various nanoparticles, particularly metal oxides. For example, the carboxylation of superparamagnetic iron oxide (SPIO) nanoparticles has been shown to reduce inflammatory responses from macrophages by inhibiting autophagy nih.gov. While this study used general carboxylation, it highlights the importance of carboxyl groups in modifying nanoparticle surfaces.
Ferrocene derivatives are frequently attached to nanoparticles to create redox-active nanomaterials for applications in biosensors researchgate.net. Ferrocene-modified gold nanoparticles have been widely used for this purpose, often attached via a thiol-gold linkage researchgate.net. In other systems, ferrocene-containing polymers have been immobilized on polystyrene nanoparticles to create preceramic materials, which can then be calcined to form iron oxide nanoparticles rsc.org. This demonstrates the role of ferrocene derivatives in fabricating new types of functional nanoparticles rsc.org.
Development of Thin Films and Self-Assembled Monolayers
The ability to form ordered, single-molecule-thick layers on surfaces is critical for developing molecular electronics, sensors, and advanced coatings. This compound is well-suited for these applications.
The formation of thin films and self-assembled monolayers (SAMs) using ferrocene derivatives has been explored on various substrates. This compound has been shown to form stable, ultra-small molecular islands on insulator surfaces like calcium fluoride (CaF₂) acs.org. This stability, observed even at room temperature, is attributed to a robust "quadruped" binding motif where the carboxylic acid groups anchor the molecule to the surface acs.org. This strong anchoring is promising for creating tailored molecular structures on insulating surfaces acs.org.
On conductive surfaces, ferrocene-based SAMs are used to study electron transfer mechanisms. Ferrocenecarboxylic acid can be attached to amine-terminated SAMs on glassy carbon electrodes via an amide coupling reaction nsf.gov. These ferrocene-modified SAMs act as redox-active layers, allowing for the investigation of electron transfer properties, which is important for developing electrochemical sensors and devices nsf.gov. The study of these SAMs reveals that electron transfer can be significantly affected by the length of the molecular linker and the presence of defect sites on the electrode surface nsf.gov. Similar SAMs based on ferrocene derivatives have also been studied on gold electrodes, where they are used to probe ionic interactions and electron transfer kinetics at a controllable distance from the electrode surface dtic.mil.
Table 2: Summary of this compound in Films and Monolayers
| Application | Substrate | Key Finding | Reference |
|---|---|---|---|
| Thin Film Formation | Calcium Fluoride (CaF₂) | Forms exceptionally stable, ultra-small molecular islands via a quadruped binding motif. | acs.org |
| Self-Assembled Monolayers | Glassy Carbon Electrodes | Used as a redox-active probe to study electron transfer through alkyl linkers of varying lengths. | nsf.gov |
Application in Energy Storage Systems
The unique electrochemical properties of the ferrocene moiety, capable of undergoing reversible one-electron oxidation, position this compound as a promising candidate for electrode materials in energy storage devices. Its dicarboxylic acid functionality allows for its incorporation into larger frameworks such as metal-organic frameworks (MOFs), enabling the design of high-performance systems.
This compound has been successfully utilized in the development of advanced battery technologies, particularly in lithium-ion-based dual-ion batteries (LDIBs). In one study, a mixed-valence metal-organic framework cathode, designated as Co(DFc)x, was synthesized using a derivative of this compound. nih.gov This material demonstrated remarkable performance as an organic anion-hosting cathode. nih.gov
The redox activity of both the ferrocene (Fe²⁺/Fe³⁺) and cobalt (Co²⁺/Co³⁺) centers allows for the reversible intercalation and deintercalation of PF₆⁻ anions from the electrolyte into the cathode material. nih.gov This mechanism contributes to a high operating potential and significant energy density. The Co(DFc)x cathode exhibited a high reversible discharge capacity of 170 mAh g⁻¹ at a current density of 50 mA g⁻¹ and maintained an average capacity of 74.9 mAh g⁻¹ over 8000 cycles at a high current density of 2000 mA g⁻¹. nih.gov Another study reported on an iron(III) 1,1'-ferrocenedicarboxylate (Fe₂(DFc)₃) based MOF as a cathode for lithium-ion batteries, which showed a high energy density of 549 Wh kg⁻¹ and a high specific capacity of 172 mAh g⁻¹ at 50 mA g⁻¹. researchgate.net
Table 1: Performance of this compound-based Cathode in a Lithium-Ion-Based Dual-Ion Battery
| Parameter | Value | Reference |
|---|---|---|
| Cathode Material | Co₂(II)Co(III)(DFc)₂(OH)₃·H₂O (Co(DFc)x) | nih.gov |
| Operating Potential | 3.63 V (vs Li⁺/Li) | nih.gov |
| Reversible Capacity | 170 mAh g⁻¹ at 50 mA g⁻¹ | nih.gov |
| Energy Density | 632 Wh kg⁻¹ (vs lithium anode) | nih.gov |
In the realm of supercapacitors, this compound serves as a crucial organic linker for the construction of metal-organic frameworks with high electrochemical activity. A notable example is a cobalt-based MOF, {[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n, where FcDCA is 1,1'-ferrocenedicarboxylic acid and bpy is 4,4'-bipyridyl. rsc.org This material, when used as a modifier on a glassy carbon electrode without a binder, exhibited excellent supercapacitive performance. rsc.org
The presence of the redox-active this compound within the MOF structure contributes significantly to the material's specific capacitance. rsc.org The detailed electrochemical investigations revealed a specific capacitance of 446.8 F g⁻¹ at a current density of 1.2 A g⁻¹. rsc.org Furthermore, the material demonstrated good cycling stability, retaining approximately 88.37% of its initial capacitance after 800 cycles. rsc.org The high rate performance was also noteworthy, with the material retaining 81% of its initial capacitance at a high current density of 10 A g⁻¹. rsc.org
Table 2: Electrochemical Performance of a this compound-based MOF Supercapacitor
| Parameter | Value | Reference |
|---|---|---|
| Material | {[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n | rsc.org |
| Specific Capacitance | 446.8 F g⁻¹ at 1.2 A g⁻¹ | rsc.org |
| Cycle Life | ~88.37% retention after 800 cycles | rsc.org |
Optoelectronic Device Components (e.g., organic photovoltaics)
This compound has also found application in the field of optoelectronics, particularly in the development of more efficient and stable organic solar cells. Its utility in this area stems from its ability to form effective interfacial layers that enhance charge transport and reduce recombination losses.
In a study on inverted polymer solar cells, this compound (referred to as FDA in the study) was introduced as an interlayer between the indium tin oxide (ITO) electrode and a zinc oxide (ZnO) electron transport layer. rsc.orgrsc.org This strategic placement led to a significant improvement in the device's power conversion efficiency (PCE), achieving a high of 9.06%. rsc.orgrsc.org The average PCE of the devices with the this compound interlayer showed an 11.9% enhancement compared to the devices with only a ZnO layer (8.73% vs. 7.80%). rsc.orgrsc.org
The improvement was attributed to the carboxyl groups of the this compound, which are believed to connect to both the ITO electrode and the ZnO film. This creates a more compact interfacial contact, which in turn reduces charge recombination and improves exciton dissociation and charge collection efficiencies. rsc.orgrsc.org Moreover, the devices incorporating the this compound interlayer exhibited enhanced stability. rsc.orgrsc.org Theoretical studies have also been conducted on the electronic transport properties of a single this compound molecule sandwiched between aluminum electrodes, providing fundamental insights into its behavior in electronic devices. acs.orgnih.gov
Table 3: Performance of Inverted Polymer Solar Cells with and without this compound (FDA) Interlayer
| Device Structure | Average Power Conversion Efficiency (PCE) | Maximum Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| ITO/ZnO/Active Layer/MoO₃/Ag | 7.80% | - | rsc.orgrsc.org |
Catalytic Applications of Ferrocene 1,1 Dicarboxylic Acid and Its Derivatives
Role as Ligands in Homogeneous Catalysis
Ferrocene-1,1'-dicarboxylic acid and its simple derivatives, such as esters and amides, are effective ligands in homogeneous catalysis, primarily due to the coordinating ability of the carboxylate or derivative functional groups. The ferrocene (B1249389) backbone itself provides a stable and sterically defined scaffold. researchgate.net
The dicarboxylate form of the acid, 1,1'-ferrocenedicarboxylate, readily complexes with various metal ions to form coordination polymers and discrete bimetallic or tetrametallic structures. For instance, reactions with M(II) salts (where M = Co, Ni, Cu) have yielded novel complexes whose electrochemical and magnetic properties have been investigated. nih.govrsc.org In these complexes, the dicarboxylate acts as a bridging ligand, demonstrating its utility in constructing multinuclear catalytic systems. rsc.org
Furthermore, the carboxylic acid groups can be readily transformed into other functionalities to create more elaborate ligands. A notable example is the derivatization of 1,1'-ferrocenedicarboxylic acid with 4-amino-3,5-di(pyridyl)-4H-1,2,4-triazole to produce the metalloligand bis(N-4-[3,5-di-(2-pyridyl)-1,2,4-triazoyl])ferrocene carboxamide. researchgate.net Such modifications allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity. The synthesis of phosphanyl-ferrocenecarboxylic acids represents another class of hybrid ligands derived from ferrocene, combining the properties of both phosphine (B1218219) and carboxylic acid functionalities. researchgate.net
Asymmetric Catalysis with Chiral this compound Derivatives
The introduction of chirality to the this compound framework has opened up significant avenues in asymmetric catalysis. The planar chirality of the ferrocene unit, combined with central or axial chirality introduced through derivatization, leads to highly effective chiral ligands for a variety of enantioselective transformations. nih.govacs.orgcapes.gov.br
Enantioselective Transformations
Derivatives of this compound have been successfully employed as chiral ligands in several key asymmetric reactions. A prominent application is in palladium-catalyzed asymmetric allylic alkylation (AAA). Planar chiral ferrocene-based amido-phosphine ligands, synthesized from 1,1'-ferrocenedicarboxylic acid, have demonstrated high efficiency in this reaction. sigmaaldrich.comsigmaaldrich.com
Another significant area is the enantioselective C-H functionalization. Chiral ligands derived from ferrocene carboxamides have been utilized in iridium(III)-catalyzed enantioselective C-H amidation, achieving excellent enantioselectivity (up to 97.5:2.5 er). acs.org Similarly, rhodium(I)-catalyzed asymmetric C-H arylation of ferroceneformaldehydes, which can be derived from the dicarboxylic acid, proceeds with high yields and enantioselectivities (up to >99% ee) when using a chiral phosphoramidite (B1245037) ligand. nih.gov Cobalt-catalyzed asymmetric C-H allylation of ferrocene thioamides using a chiral Cp*Co catalyst has also been reported, yielding planar chiral products with up to 95% ee. chinesechemsoc.org
The following table summarizes the performance of some chiral ferrocene derivatives in enantioselective catalysis:
| Catalytic Reaction | Chiral Ligand/Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Pd-catalyzed Asymmetric Allylic Alkylation | Planar chiral ferrocene-based amido-phosphine ligands | Not specified | - | - |
| Ir(III)-catalyzed C-H Amidation | Achiral CpIr(III) / Chiral Carboxylic Acid Ligand | Ferrocene carboxamides | Good | up to 97.5:2.5 er |
| Rh(I)-catalyzed C-H Arylation | Rh(I) / Chiral Phosphoramidite | Ferroceneformaldehydes | 45-83 | 96->99% ee |
| Co-catalyzed C-H Allylation | Chiral CpCo Complex | Ferrocene thioamides | up to 81 | up to 95% ee |
| Pd-catalyzed Oxidative Cross-Coupling | Pd(OAc)₂ / Chiral Amino Acid | Ferrocenes and heteroarenes | 36-86 | 95-99% ee |
Chiral Induction Mechanisms
The high degree of enantioselectivity observed with chiral this compound derivatives stems from the unique structural features of the ferrocene scaffold. The planar chirality of the ferrocene backbone, arising from the non-superimposable arrangement of substituents on the two cyclopentadienyl (B1206354) rings, plays a crucial role in creating a well-defined and sterically hindered chiral environment around the metal center. nih.gov
In many cases, the chiral induction mechanism involves the formation of a rigid chelate ring between the metal and the bidentate chiral ligand derived from this compound. This rigid structure effectively blocks one of the enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer. For example, in the Pd-catalyzed asymmetric C-H functionalization of ferrocenes, the use of a monoprotected amino acid as a chiral ligand is key to achieving high enantioselectivity. acs.org The precise steric and electronic tuning afforded by modifying the amide or other derivative groups of the dicarboxylic acid allows for the optimization of the catalyst-substrate interaction, thereby maximizing chiral induction. cam.ac.uk
Heterogeneous Catalysis Incorporating this compound Moieties
The application of this compound extends beyond homogeneous systems into the realm of heterogeneous catalysis. The dicarboxylic acid functionality is particularly well-suited for incorporation into solid supports, leading to robust and recyclable catalysts.
A significant breakthrough in this area is the use of 1,1'-ferrocenedicarboxylic acid as an organic linker to construct a metal-organic framework (MOF). Specifically, a permanently porous aluminum-based MOF with a MIL-53 architecture, designated Al-MIL-53-FcDC, has been synthesized. rsc.org This material exhibits a BET surface area of 340 m²/g and demonstrates the persistence of the ferrocene moiety within the framework. Crucially, the redox activity of the ferrocene linker is maintained, as confirmed by cyclic voltammetry, making it a promising heterogeneous catalyst for redox reactions. rsc.org
The immobilization of molecular catalysts bearing carboxylic acid groups onto solid supports like silica (B1680970) is another strategy. While not directly involving 1,1'-ferrocenedicarboxylic acid, the principles are applicable. Techniques like atomic layer deposition (ALD) can be used to encapsulate the catalyst, enhancing its stability and preventing leaching, while keeping the active sites accessible. rsc.org The carboxylic acid groups of this compound could serve as effective anchoring points for such immobilization strategies on oxide supports. researchgate.net Furthermore, the development of acidic heterogeneous catalysts based on materials like graphene oxide and sulfonated biochar provides a framework for how this compound could be supported to create solid acid catalysts. researchgate.netmdpi.com
Advanced Analytical and Sensing Applications
Electrochemical Sensor Design and Fabrication
The design and fabrication of electrochemical sensors are pivotal in modern analytical chemistry, offering rapid, sensitive, and often portable detection methods. Ferrocene-1,1'-dicarboxylic acid and its derivatives are instrumental in this field due to their excellent electrochemical properties and the ease with which they can be incorporated into sensor architectures. These compounds can be immobilized on electrode surfaces, such as screen-printed or carbon nanotube paste electrodes, to create modified electrodes with enhanced sensing capabilities. The ferrocene (B1249389) unit acts as a redox mediator, facilitating electron transfer and generating a measurable signal that correlates with the concentration of the target analyte.
Detection of Environmental Pollutants
The monitoring of environmental pollutants is crucial for safeguarding public health and ecosystems. While research into the application of this compound for a broad spectrum of organic pollutants is ongoing, the foundational principles are well-established through studies on related ferrocene compounds. For instance, the detection of pesticides, which can contaminate food and water sources, is an area of active investigation. Electrochemical biosensors, often utilizing enzymes, are a key technology for pesticide detection. Although specific examples detailing the use of this compound for pesticide sensing are not abundant, the general approach involves the inhibition of an enzyme by the pesticide, which in turn affects the electrochemical signal generated by a ferrocene-based mediator. This suggests a promising avenue for the future development of this compound-based sensors for various environmental contaminants.
Heavy Metal Ion Sensing
The contamination of water sources with heavy metal ions poses a significant environmental and health risk. This compound has been explored as a key component in the development of electrochemical sensors for the detection of these toxic ions. The carboxylic acid groups of the molecule can act as chelating agents, binding to heavy metal ions and causing a discernible change in the electrochemical properties of the ferrocene core. This interaction forms the basis for sensitive and selective detection.
For example, a ratiometric electrochemical sensing platform was developed for the simultaneous detection of cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺) ions. This sensor utilized a composite material made from a ferrocenecarboxylic acid-functionalized metal-organic framework (MOF) and thermally reduced graphene oxide. The ferrocene signal served as an internal reference, enhancing the reliability and reproducibility of the detection method.
Table 1: Performance of a Ferrocene-Functionalized MOF Sensor for Heavy Metal Ions
| Heavy Metal Ion | Linear Range | Limit of Detection (LOD) |
| Cd²⁺ | 0.05–10 µM | 0.01 µM |
| Pb²⁺ | 0.05–10 µM | 0.01 µM |
| Cu²⁺ | 0.05–10 µM | 0.02 µM |
The modification of carbon nanotube paste electrodes with ferrocene dicarboxylic acid has also been shown to be an effective strategy for the sensitive voltammetric determination of various analytes, indicating its potential for heavy metal sensing applications. nih.gov
Food Quality Analysis
Ensuring the safety and quality of food products is a critical aspect of public health. This compound and its derivatives are being integrated into electrochemical sensors for the analysis of food contaminants and quality markers.
One notable application is the detection of antibiotic residues in food products of animal origin. An electrochemical aptasensor was designed for the selective detection of tetracycline (B611298) in cow's milk. This sensor employed a thiolated aptamer labeled with ferrocene, which was immobilized on a gold electrode. The binding of tetracycline to the aptamer induced a change in the redox activity of the ferrocene label, which was measured by square-wave voltammetry. This method demonstrated high sensitivity and selectivity, with a limit of detection well below the maximum residue level.
Another example involves the sensing of hydrogen peroxide in commercially packed aseptic milk. A screen-printed electrode modified with ferrocene carboxylic acid, an ionic liquid, and cellulose (B213188) acetate (B1210297) was developed for this purpose. The sensor showed sensitive detection of hydrogen peroxide without interference from other electroactive species commonly found in milk, such as uric acid, glucose, and ascorbic acid. nih.gov
Biosensing Platforms Utilizing this compound
The versatility of this compound extends to the realm of biosensing, where it plays a crucial role in the development of platforms for detecting biological molecules and pathogens. The carboxylic acid functionalities allow for the covalent attachment of biomolecules such as antibodies and enzymes, creating highly specific and sensitive biosensors.
Electrochemical Immunosensors for Pathogens and Toxins
Electrochemical immunosensors are a class of biosensors that utilize the specific binding between an antibody and an antigen to detect target molecules. This compound and its derivatives are frequently used as electrochemical labels in these systems. The ferrocene label provides a strong and stable redox signal that can be easily measured.
In one study, a sensitive sandwich-type electrochemical immunosensor was developed for the detection of human IgG. nih.gov In this design, 1,1'-ferrocenedicarboxylic acid was used as a label. The immunosensor, built on a graphene/gold nanoparticle platform, exhibited a low detection limit of 0.4 ng/mL and a wide linear range. nih.gov
The principle of using ferrocene derivatives as labels has been applied to the detection of various other biomarkers. For instance, an ultrasensitive immunosensor for the cancer biomarker prostate-specific antigen (PSA) was fabricated using ferrocene monocarboxylic acid functionalized iron oxide nanoparticles as labels.
Detection of Biomolecules
The versatility of this compound and its derivatives is particularly evident in the field of biosensing, where it plays a crucial role in the electrochemical detection of various biologically important molecules, including specific antigens, uric acid, folic acid, and epinephrine. The core principle often involves the use of ferrocene as a highly efficient redox mediator, facilitating electron transfer between the biological recognition element and the electrode surface.
Specific Antigens: Ferrocene-based immunosensors represent a significant application in antigen detection. In these systems, ferrocene derivatives are conjugated to antibodies. When the antibody binds to its specific antigen, it can cause a measurable change in the electrochemical signal of the ferrocene label. This change can manifest as a decrease in the ferrocene redox current due to steric hindrance or a change in the electron transfer kinetics. For instance, an electrochemical immunosensor for the detection of the cardiac biomarker low-density lipoprotein (LDL) has been developed using an antibody-ferrocene conjugate. This sensor demonstrated a linear response to LDL concentration, highlighting the potential of ferrocene-based systems in clinical diagnostics.
Uric Acid: Ferrocene and its derivatives have been successfully employed in the fabrication of electrochemical biosensors for uric acid, a key biomarker for conditions like gout and kidney disease. In a typical configuration, the enzyme uricase is immobilized on an electrode surface along with a ferrocene derivative. Uricase catalyzes the oxidation of uric acid, and the ferrocene mediator shuttles electrons generated in this reaction to the electrode, producing a quantifiable current that is proportional to the uric acid concentration. The use of ferrocene enhances the sensitivity and selectivity of these sensors by lowering the overpotential required for the electrochemical reaction.
Folic Acid: The detection of folic acid, an essential B vitamin, has been achieved using electrodes modified with ferrocene derivatives. For example, a sensor utilizing ferrocenemonocarboxylic acid, a closely related compound to this compound, has been reported for the determination of methyldopa (B1676449) in the presence of folic acid. nih.gov While direct application of this compound is an area of ongoing research, the principle of using the electrocatalytic properties of ferrocene compounds to enhance the oxidation signal of folic acid is well-established. Another study demonstrated the use of ferrocene carboxylic acid nanoflowers in conjunction with copper nanoparticles for the synergistic electrochemical amplification of the folic acid signal, achieving a linear detection range of 100.0 to 1000.0 μM. researchgate.net
Epinephrine: this compound has been directly implicated in the sensitive and selective voltammetric determination of norepinephrine, a catecholamine neurotransmitter structurally and functionally similar to epinephrine. A modified carbon nanotube paste electrode incorporating this compound was shown to effectively mediate the oxidation of norepinephrine. nih.gov This sensor exhibited a wide linear range from 0.03 to 500.0 μM with a low detection limit of 22.0 nM. nih.gov The dicarboxylic acid functionality can play a role in the interaction with the analyte and in the stable immobilization of the ferrocene mediator on the electrode surface.
Interactive Data Table: Performance of Ferrocene-Based Biosensors
| Analyte | Ferrocene Derivative | Electrode Type | Detection Method | Linear Range | Detection Limit | Reference |
| Norepinephrine | Ferrocene dicarboxylic acid | Carbon Nanotube Paste | DPV | 0.03–500.0 μΜ | 22.0 nM | nih.gov |
| Folic Acid | Ferrocenemonocarboxylic acid | Carbon Paste with TiO2 NPs | - | 2.0 × 10⁻⁷–1.0 × 10⁻⁴ M | 8.0 × 10⁻⁸ M | nih.gov |
| Folic Acid | Ferrocene carboxylic acid/Cu NPs | Glassy Carbon Electrode | DPV | 100.0–1000.0 μM | 33.3 μM | researchgate.net |
| Low-Density Lipoprotein | Antibody-ferrocene conjugate | Gold Electrode | SWV | - | - |
DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, NPs: Nanoparticles
Spectroelectrochemical Methods for Analyte Detection
Spectroelectrochemistry combines the selectivity of spectroscopy with the sensitivity of electrochemistry, providing a powerful tool for studying redox processes and for quantitative analysis. In this context, this compound and its derivatives are valuable due to their distinct optical properties that change with their oxidation state.
UV-Vis spectroelectrochemistry is a common technique used to monitor the changes in the electronic absorption spectra of a molecule as a function of the applied electrode potential. The neutral ferrocene form is typically yellow, while the oxidized ferrocenium (B1229745) form is blue, exhibiting a characteristic absorption band around 620 nm. researchgate.net This color change provides a direct optical signal that can be correlated with the electrochemical event.
By monitoring the absorbance at a specific wavelength corresponding to either the reduced or oxidized form of the ferrocene derivative, one can obtain quantitative information about the concentration of an analyte that interacts with the ferrocene system. For example, if the binding of an analyte to a this compound-based receptor influences its redox potential, this will be reflected in the potential at which the spectral changes occur. This allows for the development of highly selective sensors.
Infrared (IR) spectroelectrochemistry provides complementary information by probing the vibrational modes of the molecule. acs.org Changes in the IR spectrum upon oxidation or reduction of a ferrocene derivative can provide insights into the changes in bonding and structure. For this compound, the carboxylic acid groups are particularly useful probes, as their vibrational frequencies are sensitive to their environment and binding interactions. This can be exploited for sensing applications where the interaction of an analyte with the carboxylic acid groups leads to a measurable shift in the IR spectrum.
While the direct application of spectroelectrochemical methods using this compound for the quantitative detection of specific analytes is an emerging area, the foundational studies on ferrocene and its simpler derivatives have laid a strong groundwork. These studies have demonstrated the feasibility of using the combined electrochemical and spectroscopic signals to unravel complex reaction mechanisms and to develop novel analytical methodologies.
Theoretical and Computational Investigations
Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure of ferrocene-1,1'-dicarboxylic acid and its derivatives. These calculations provide a fundamental understanding of the molecule's bonding, orbital energies, and charge distribution.
Studies combining DFT with experimental techniques like scanning tunneling microscopy have been used to investigate the structural and electronic properties of 1,1'-ferrocene dicarboxylic acid on various surfaces, including metals and insulators. researchgate.net The electronic structure of ferrocene (B1249389) is characterized by the interaction between the iron d orbitals and the π-orbitals of the cyclopentadienyl (B1206354) (Cp) rings. umb.edu This interaction leads to a unique set of molecular orbitals that dictate the compound's reactivity and electrochemical behavior. DFT calculations have been used to simulate the electronic and spin structure of complexes formed between fullerenol and this compound, revealing the formation of stable structures with intermolecular hydrogen bonds. researchgate.net
Key insights from electronic structure calculations include:
Molecular Orbital Analysis: DFT calculations elucidate the composition and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For ferrocene derivatives, the HOMO is typically metal-centered, while the LUMO can have significant ligand character. This is crucial for understanding electronic transitions and charge transfer processes. nih.govrsc.org
Bonding Analysis: The nature of the iron-cyclopentadienyl bond, a key feature of ferrocenes, can be analyzed in detail, providing insights into its strength and covalent character.
Conformational Analysis and Energy Minima
The relative orientation of the two cyclopentadienyl rings in ferrocene derivatives is a subject of considerable interest. Conformational analysis, often performed using DFT, helps to identify the most stable conformations (energy minima) of this compound. The two primary conformations are the eclipsed (D5h symmetry) and staggered (D5d symmetry) forms.
For ferrocene itself, experimental and theoretical studies have shown that the energy barrier for rotation between these conformers is very small, on the order of a few kilojoules per mole. esrf.fr In the solid state, the conformation of this compound is influenced by intermolecular interactions, particularly hydrogen bonding. Instead of forming intramolecular hydrogen bonds, the cisoid conformation is stabilized by the formation of hydrogen-bonded dimers. researchgate.net The conformation of the ferrocene unit in its salts is highly dependent on the counter-ion and its ability to form supramolecular structures. researchgate.net
Computational studies on ferrocene imide derivatives, which are synthesized from ferrocene-1,1'-dicarbonyl chloride, have utilized a multi-stage approach for conformational analysis. nih.gov This involves initial low-level optimizations followed by higher-level DFT calculations to identify the most stable conformers in solution. nih.gov These studies suggest a cis-trans configuration for certain ferrocene imide derivatives in solution. nih.gov
| Conformation | Relative Energy | Key Feature |
| Eclipsed | Higher Energy (in vacuum) | The carbon atoms on the two cyclopentadienyl rings are aligned. |
| Staggered | Lower Energy (in vacuum) | The carbon atoms on one ring are positioned between the carbons of the other ring. |
| Twisted | Intermediate | Various rotational positions between the eclipsed and staggered forms. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with their environment over time. These simulations are particularly valuable for understanding the behavior of the molecule in solution and in the solid state.
While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided results, the principles of such simulations can be inferred. MD simulations can model the formation and breaking of hydrogen bonds between the carboxylic acid groups, which are crucial for the formation of supramolecular assemblies. researchgate.netnih.gov They can also simulate the interaction of the ferrocene moiety with solvent molecules, revealing details about solvation shells and the influence of the solvent on conformational preferences. researchgate.net
Prediction of Spectroscopic and Electrochemical Properties
Computational methods are highly effective in predicting spectroscopic and electrochemical properties, which can then be compared with experimental data for validation.
Spectroscopic Properties:
Infrared (IR) Spectra: DFT calculations can accurately predict the vibrational frequencies of this compound. These predictions help in the assignment of experimental IR bands, particularly the characteristic C=O and O-H stretching frequencies of the carboxylic acid groups, as well as the vibrations associated with the ferrocene framework. The absence of intramolecular hydrogen bonds in certain ferrocene imide derivatives has been confirmed through IR spectroscopic analysis. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. nih.govrsc.org These calculations can predict the wavelengths and intensities of the characteristic d-d transitions of the iron center and the π-π* transitions of the cyclopentadienyl rings and carboxylic acid groups. rsc.org The nature of these transitions, such as metal-to-ligand charge transfer (MLCT), can be elucidated. nih.gov
Electrochemical Properties:
The redox potential of the Fe(II)/Fe(III) couple in this compound can be predicted computationally. These calculations often involve determining the energy difference between the neutral molecule and its oxidized form. The electrochemical properties are of significant interest due to the reversible one-electron oxidation of the ferrocene unit. alfa-chemical.comresearchgate.net
First-principles methods have been used to study the electronic transport properties of a single 1,1'-ferrocene dicarboxylic acid molecule sandwiched between electrodes. nih.govresearchgate.net These studies compute the transmission spectra and current-voltage characteristics, providing insights into its potential use in molecular electronics. nih.govresearchgate.net
Modeling of Supramolecular Assembly and Hydrogen Bonding
This compound is an excellent building block for supramolecular chemistry due to the presence of two carboxylic acid groups capable of forming strong and directional hydrogen bonds. researchgate.netnih.gov Computational modeling plays a key role in understanding and predicting the structures of these assemblies.
DFT calculations have been used to model the hydrogen bonding interactions in complexes of this compound. For instance, in complexes with fullerenol, DFT simulations have shown the formation of stable structures through intermolecular hydrogen bonds. researchgate.net The solid-state structure of this compound itself reveals that the molecules form hydrogen-bonded dimers. researchgate.net
Bioorganometallic Research Scaffolds and Fundamental Interactions
Ferrocene-1,1'-dicarboxylic acid as a Scaffold for Bio-conjugates
The dicarboxylic acid functionality of this compound allows for its straightforward incorporation into biological molecules through amide bond formation. rsc.org This has led to its widespread use as a scaffold for creating bio-conjugates with tailored properties and functions. rsc.orgnih.gov The ferrocene (B1249389) unit itself imparts unique electrochemical and structural characteristics to these conjugates. alfa-chemical.com
Design of Ferrocene-Peptide Conjugates
The design of ferrocene-peptide conjugates is a significant area of research, aiming to mimic and understand protein structures and functions. nih.gov this compound serves as a reliable organometallic scaffold for this purpose. nih.govacs.org The two carboxylic acid groups can be functionalized with amino acids or peptide chains, creating structures where the peptide portions are held in close proximity. rsc.orgresearchgate.net
The inter-ring spacing of approximately 3.3 Å in the ferrocene core is particularly well-suited for promoting intramolecular hydrogen bonding between the attached peptide strands. nih.gov This structural constraint is a key element in the design of these conjugates, enabling the formation of ordered secondary structures. nih.govresearchgate.net The synthesis typically begins with 1,1'-ferrocenedicarboxylic acid or its derivatives, which are then coupled with amino acids or peptides. rsc.org
A variety of ferrocene-peptide conjugates have been synthesized, including those with acyclic and cyclic diamine linkers. rsc.org The flexibility and nature of the linker, as well as the specific amino acid sequence, play crucial roles in determining the final three-dimensional structure and properties of the conjugate. rsc.orgnih.gov
Induction of Protein Secondary Structures
A primary goal in the design of ferrocene-peptide conjugates is the induction and stabilization of specific protein secondary structures, such as β-turns, helices, and sheets. nih.govresearchgate.net The ferrocene scaffold acts as a turn-inducer, forcing the attached peptide chains to adopt specific conformations. researchgate.net
Intramolecular hydrogen bonding between the peptide chains is a major driving force for the formation of these secondary structures. nih.govresearchgate.net The rigid ferrocene core pre-organizes the peptide strands, facilitating the formation of these hydrogen bonds and leading to stable, well-defined structures. nih.gov Spectroscopic techniques such as IR, NMR, and Circular Dichroism (CD) are instrumental in confirming the presence and nature of these ordered structures in solution and in the solid state. researchgate.netnih.gov
For instance, studies have shown that the conjugation of even short dipeptide chains to the this compound scaffold can lead to the formation of helically ordered molecular assemblies through networks of intramolecular or intermolecular hydrogen bonds. nih.govacs.org The specific conformation adopted is highly dependent on the amino acid sequence and the chirality of the amino acids used. nih.gov
Chirality Organization in Bioorganometallic Conjugates
The chirality of the appended peptide chains can control the helical chirality of the ferrocene moiety itself, a phenomenon known as conformational enantiomerization. nih.gov This interplay between the chirality of the organic and organometallic components is a fundamental aspect of these systems. The configuration and sequence of the amino acids are critical in determining the preferred helical arrangement. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful tool for studying the chiral organization of these conjugates, providing information about the induced helical chirality of the ferrocene core. nih.gov The complexation of these ferrocene-peptide conjugates with metal ions, such as palladium(II), can further stabilize the chiral conformation and even induce conformational changes in the peptide chains. acs.org This demonstrates the potential for external control over the chiral architecture of these systems.
Fundamental Interactions with Biological Systems (e.g., nucleic acids, without clinical implications)
Beyond peptides, this compound and its derivatives have been explored for their fundamental interactions with other biological macromolecules, such as nucleic acids. These studies aim to understand the non-covalent interactions that govern the binding of small molecules to DNA and RNA, without focusing on clinical applications.
For example, a hybrid system composed of a cationic peptide-appended perylenebisimide and the oppositely charged deprotonated this compound has been studied. rsc.org In this donor-acceptor system, the ferrocene derivative acts as the donor. rsc.org Spectroscopic studies revealed interactions between the two components, and high-resolution transmission electron microscopy showed the formation of highly ordered and condensed structures. rsc.org Such studies provide insights into the self-assembly and molecular recognition properties of these bioorganometallic conjugates in the context of nucleic acid interactions.
Q & A
Q. What are the established synthetic routes for Ferrocene-1,1'-dicarboxylic acid, and what experimental conditions optimize yield?
this compound is synthesized via lithiation of ferrocene derivatives. A common method involves treating ferrocene with n-butyllithium (BuLi) in cyclohexane under inert conditions, followed by carbonation with CO₂ and subsequent hydrolysis. This yields the dicarboxylic acid derivative with heteroannular substitution . Optimizing reaction temperature (typically −78°C to room temperature) and stoichiometric ratios (e.g., 2 equivalents of BuLi) improves yield. Post-synthesis purification via recrystallization in glacial acetic acid enhances purity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton NMR reveals distinct cyclopentadienyl proton shifts (δ 4.0–4.5 ppm for substituted rings).
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ confirm carboxylic acid groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242.05 for C₁₂H₁₀FeO₂) validate molecular weight .
- Cyclic Voltammetry : Redox potentials (~0.5 V vs. Ag/AgCl in non-aqueous solvents) confirm the iron center’s electrochemical activity .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to light and moisture, which can degrade carboxylic acid groups .
Advanced Research Questions
Q. How do electron-withdrawing carboxyl groups influence the redox behavior of this compound?
The carboxyl groups lower the electron density at the iron center, shifting the redox potential to higher values compared to unsubstituted ferrocene. This effect is quantified via cyclic voltammetry, where the oxidation potential increases by ~200 mV in acetonitrile. The substituents also stabilize the oxidized ferrocenium form, making the compound suitable for redox-active materials .
Q. What challenges arise in using this compound as a ligand in metal-organic frameworks (MOFs)?
The rigidity of the ferrocene backbone and steric hindrance from carboxyl groups complicate coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺). Solvothermal synthesis in dimethylformamide (DMF) at 80–120°C improves crystallinity. However, redox activity may interfere with MOF stability under electrochemical conditions. Post-synthetic modification (e.g., protonation of carboxylates) can mitigate this .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
In acidic media (pH < 3), protonation of carboxylate groups reduces solubility and may precipitate the compound. Under basic conditions (pH > 10), deprotonation enhances solubility but risks oxidation of the ferrocene core. Stability studies using UV-Vis spectroscopy show degradation above pH 12, necessitating pH-controlled environments for applications like catalysis .
Q. What role does this compound play in designing covalent organic frameworks (COFs)?
As a redox-active monomer, it forms COFs with triazine-based linkers (e.g., TAPT) via Schiff-base reactions. The resulting COFs exhibit porosity (~500 m²/g surface area) and reversible redox behavior, making them candidates for energy storage. Solvent choice (e.g., mesitylene/dioxane mixtures) and reaction time (72–96 hours) are critical for crystallinity .
Q. Are there contradictions in reported toxicity data, and how should researchers mitigate risks?
Limited ecotoxicological data exist, with some studies suggesting low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but potential skin/eye irritation. Conflicting reports on carcinogenicity necessitate adherence to OSHA guidelines: use fume hoods, nitrile gloves, and eye protection. Waste disposal must follow local regulations for heavy metal-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
